molecular formula C20H17F2N5OS B2517898 N-(2,4-difluorophenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide CAS No. 1358192-86-5

N-(2,4-difluorophenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide

Cat. No.: B2517898
CAS No.: 1358192-86-5
M. Wt: 413.45
InChI Key: LIUTVVHXWROFBZ-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C20H17F2N5OS and its molecular weight is 413.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Synthesis Techniques and Derivatives

Research has focused on synthesizing derivatives of triazolo[4,3-a]quinoxaline for various biological activities. For example, the synthesis of methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates demonstrated good yields through DCC coupling and azide coupling methods, indicating the versatility of these compounds in chemical synthesis (Fathalla, 2015).

Inotropic Activity

Certain derivatives have shown positive inotropic activity, suggesting potential applications in cardiovascular research. For instance, a series of (E)‐2‐(4‐cinnamylpiperazin‐1‐yl)‐N‐(1‐substituted‐4,5‐dihydro‐[1,2,4]triazolo[4,3‐a]quinoxalin-7‐yl)acetamides were synthesized and evaluated, with some compounds showing significant inotropic activity compared to the standard drug, milrinone (Wu et al., 2012).

Anticancer and Anticonvulsant Properties

Anticancer Activity

A new series of 1,2,4-triazolo[4,3-a]-quinoline derivatives were designed and synthesized, showing potential anticancer activity. These derivatives were evaluated in vitro against human neuroblastoma and colon carcinoma cell lines, with some compounds displaying significant cytotoxicity (Reddy et al., 2015).

Anticonvulsant Properties

Novel quinoxaline derivatives synthesized from 2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)acetic acid hydrazide showed promising anticonvulsant properties, expanding the therapeutic potential of these compounds (Alswah et al., 2013).

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N5OS/c1-11(2)18-25-26-19-20(24-15-5-3-4-6-16(15)27(18)19)29-10-17(28)23-14-8-7-12(21)9-13(14)22/h3-9,11H,10H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIUTVVHXWROFBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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